
UC-514321
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UC-514321 is a small molecule compound known for its potential therapeutic effects, particularly in the treatment of acute myeloid leukemia (AML). It is a structural analog of NSC-370284 and exhibits higher activity in targeting specific molecular pathways . This compound directly targets the signal transducer and activator of transcription 3 and 5 (STAT3/5) and represses the expression of ten-eleven translocation 1 (TET1), a critical oncoprotein in AML .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
UC-514321 is synthesized through a series of chemical reactions involving the modification of its structural analog, NSC-370284. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the core structure of NSC-370284.
Functional Group Modification: Specific functional groups are introduced or modified to enhance the activity and selectivity of the compound.
Purification: The final product is purified using techniques such as chromatography to achieve high purity (≥98.0%).
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic route under controlled conditions to ensure consistency and quality. The process includes:
Large-Scale Synthesis: The chemical reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
UC-514321 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), water.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified biological activities and selectivity .
Wissenschaftliche Forschungsanwendungen
Scientific Applications of UC-514321
This compound is a structural analog of the chemical compound NSC-370284 and has demonstrated therapeutic efficacy in treating acute myeloid leukemia (AML) . Both this compound and NSC-370284 function by directly targeting STAT3/5, which are transcriptional activators of TET1, thereby repressing TET1 expression .
This compound as a Therapeutic Agent in Acute Myeloid Leukemia
This compound has shown effectiveness in suppressing the viability of AML cells with high levels of TET1 expression (TET1-high AML) and repressing the progression of TET1-high AML in mice . This includes AML with t(11q23)/MLL-rearrangements and t(8;21) AML .
Preclinical Studies
- In MLL-AF9-AML mice, this compound prolonged median survival from 49 days to over 200 days, which was more effective than NSC-370284 .
- In the AE9a-AML model, the median survival of mice treated with this compound was 160 days, significantly longer than the control group (46 days) and the NSC-370284 treated group (114 days) .
- This compound also prolonged the median survival of MLL-AF10 and FLT3-ITD/NPM1mut leukemic mice to over 50 days .
- Notably, this compound treatment cured 66.7% (4 out of 6) of the MLL-AF9AML mice, and none of the this compound-treated FLT3-ITD/NPM1 AML recipients developed full-blown AML within 50 days .
Comparison with Other Inhibitors
This compound exhibited a more significant effect in repressing the viability of TET1-high AML cells compared to NSC-370284 and other JAK/STAT inhibitors like Pacritinib, KW-2449, Stattic, and sc-355979 . The anti-tumor effect of this compound is TET1-signaling dependent, as it showed no inhibitory effect on the viability of TET1-low AML cells .
Mechanism of Action
Mechanistic studies have confirmed that this compound functions similarly to NSC-370284, significantly repressing the expression of TET1 . It has been suggested that targeting the STAT/TET1 axis using this compound demonstrates potent therapeutic efficacy in treating AML .
Table 1: Therapeutic Effects of this compound in AML Mouse Models
AML Model | Control Median Survival (Days) | NSC-370284 Median Survival (Days) | This compound Median Survival (Days) |
---|---|---|---|
MLL-AF9-AML | 49 | >200 | >200 |
AE9a-AML | 46 | 114 | 160 |
MLL-AF10 AML | 35 | >50 | >50 |
FLT3-ITD/NPM1 mut | 21 | 34 | >50 |
Potential Clinical Applications
Wirkmechanismus
UC-514321 exerts its effects by directly targeting the STAT3/5 transcription factors and repressing the expression of TET1. The mechanism involves:
Inhibition of STAT3/5: This compound binds to STAT3/5, preventing their activation and subsequent transcriptional activity.
Repression of TET1: By inhibiting STAT3/5, this compound reduces the expression of TET1, leading to decreased levels of 5-hydroxymethylcytosine (5hmC) and impaired DNA demethylation.
Induction of Apoptosis: The compound induces apoptosis in AML cells by disrupting the STAT/TET1 signaling axis.
Vergleich Mit ähnlichen Verbindungen
UC-514321 is compared with other similar compounds, such as NSC-370284, highlighting its uniqueness:
NSC-370284: This compound is a structural analog of NSC-370284 but exhibits higher activity and potency in targeting STAT3/5 and repressing TET1 expression
Buparlisib: Another compound targeting similar pathways but with different selectivity and toxicity profiles.
Tasisulam: A compound with anti-cancer properties but different molecular targets and mechanisms of action.
This compound stands out due to its higher activity, lower toxicity, and specific targeting of the STAT/TET1 axis, making it a promising candidate for further research and development in cancer therapy .
Biologische Aktivität
UC-514321 is a novel compound that has shown promising biological activity, particularly in the context of acute myeloid leukemia (AML). This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and therapeutic potential.
Overview of this compound
This compound is a structural analog of NSC-370284 and has been identified as a potent inhibitor of leukemic cell viability, particularly in TET1-high AML cells. Its mechanism primarily involves the inhibition of the STAT/TET1 signaling axis, which is crucial for the survival and proliferation of certain leukemic cells.
This compound functions by directly binding to STAT3 and STAT5, inhibiting their transcriptional activity. This leads to a decrease in TET1 expression, which is often upregulated in aggressive forms of leukemia. The compound's selectivity for TET1-high AML cells suggests that it may have fewer side effects compared to broader-spectrum treatments.
Key Findings:
- Inhibition of Cell Viability : In vitro studies demonstrated that this compound significantly repressed the viability of various TET1-high AML cell lines, including MONOMAC-6, THP-1, and KASUMI-1, while showing no effect on TET1-low AML cells like NB4 .
- In Vivo Efficacy : In animal models, this compound improved median survival rates significantly compared to controls and NSC-370284. For instance, in MLL-AF9 AML mice, median survival extended from 49 days (control) to over 200 days with this compound treatment .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other treatments in various AML models:
Treatment | MLL-AF9 Survival (days) | AE9a Survival (days) | Cure Rate (mut MLL-AF9) |
---|---|---|---|
Control | 49 | 46 | 0% |
NSC-370284 | >50 | 114 | 0% |
This compound | >200 | 160 | 66.7% |
Case Studies
Several case studies highlight the clinical relevance of this compound in treating AML:
-
Case Study: A 47-Year-Old Woman with New-Onset AML
This patient presented with fatigue and shortness of breath. Molecular studies revealed a FLT3-ITD mutation. While specific treatment outcomes with this compound were not detailed in this case, it underscores the need for targeted therapies in genetically characterized AML . -
Pediatric AML Stratification
A study involving pediatric patients with AML utilized machine learning frameworks to predict infection risks during chemotherapy. Although this compound was not directly tested in this cohort, its mechanism may offer insights into managing treatment-related complications .
Research Findings
Recent research emphasizes the importance of targeting the STAT/TET1 axis for therapeutic intervention:
- Enhanced Therapeutic Efficacy : Studies indicate that this compound not only inhibits leukemic cell growth but also induces apoptosis in these cells through its action on TET1 signaling pathways .
- Potential for Broader Applications : Given its selective action on TET1-high cells, there is potential for this compound to be used in combination therapies or as part of personalized medicine approaches for leukemia patients expressing high levels of TET1.
Eigenschaften
IUPAC Name |
6-[(3,5-ditert-butyl-4-hydroxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO5/c1-25(2,3)18-11-16(12-19(24(18)29)26(4,5)6)23(27-7-9-30-10-8-27)17-13-21-22(14-20(17)28)32-15-31-21/h11-14,23,28-29H,7-10,15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNARHFDDQALZPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC3=C(C=C2O)OCO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.